molecular formula C14H17NO2 B11040827 N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide

N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide

Cat. No.: B11040827
M. Wt: 231.29 g/mol
InChI Key: CIXNPCYUSDHSQQ-UHFFFAOYSA-N
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Description

N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide is an organic compound with a unique structure that includes a but-2-ynamide group attached to a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide typically involves the reaction of 4-(propan-2-yloxy)benzyl chloride with but-2-ynamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide is unique due to its but-2-ynamide group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents on the phenyl ring.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]but-2-ynamide

InChI

InChI=1S/C14H17NO2/c1-4-5-14(16)15-10-12-6-8-13(9-7-12)17-11(2)3/h6-9,11H,10H2,1-3H3,(H,15,16)

InChI Key

CIXNPCYUSDHSQQ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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